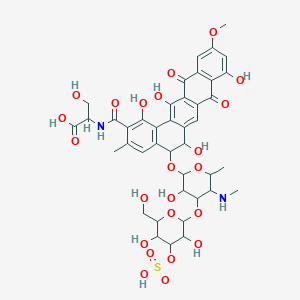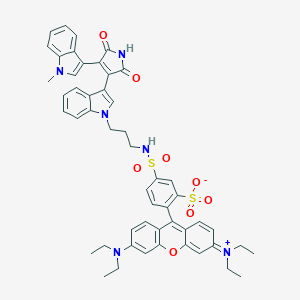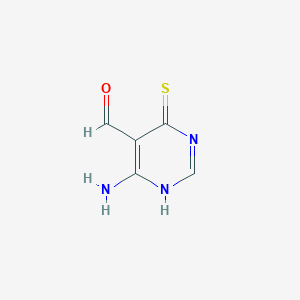
4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H5N3OS and a molecular weight of 155.18 g/mol. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains an aldehyde group at position 5, an amino group at position 6, and a thioxo group at position 4, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxaldehyde with formamide in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Formation of 5-pyrimidinecarboxylic acid.
Reduction: Formation of 5-pyrimidinemethanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its amino and thioxo groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiophene-3-carboxaldehyde: A precursor in the synthesis of 4-Amino-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde.
5-Pyrimidinecarboxylic acid: An oxidation product of the compound.
5-Pyrimidinemethanol: A reduction product of the compound.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
155087-62-0 |
|---|---|
Formule moléculaire |
C5H5N3OS |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
6-amino-4-sulfanylidene-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H5N3OS/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H3,6,7,8,10) |
Clé InChI |
COOZSNNUNRBWIS-UHFFFAOYSA-N |
SMILES |
C1=NC(=S)C(=C(N1)N)C=O |
SMILES canonique |
C1=NC(=S)C(=C(N1)N)C=O |
Synonymes |
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


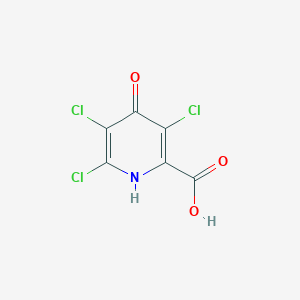
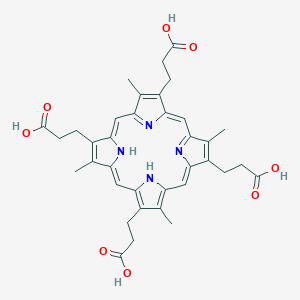


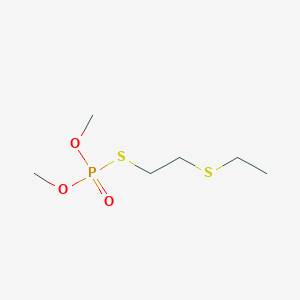
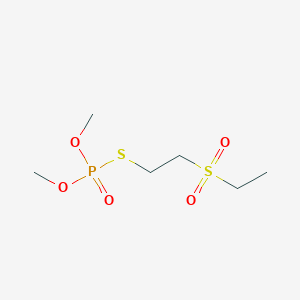
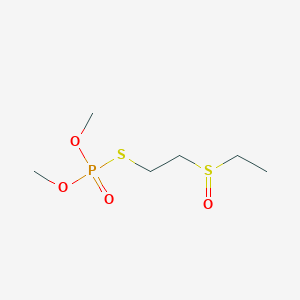
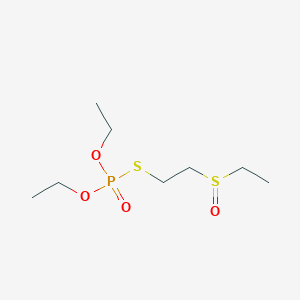

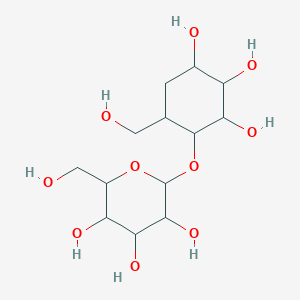
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
